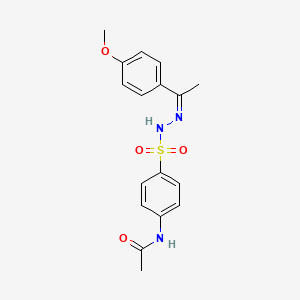

N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 2.05 (s, 3H) : Acetamide methyl group.

- δ 3.79 (s, 3H) : Methoxy protons.

- δ 7.02–8.21 (m, 8H) : Aromatic protons from phenyl rings.

- δ 10.32 (s, 1H) : Sulfonamide N-H.

- δ 10.85 (s, 1H) : Hydrazine N-H.

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 24.5 : Acetamide methyl.

- δ 55.3 : Methoxy carbon.

- δ 118.4–162.1 : Aromatic carbons.

- δ 168.5 : Acetamide carbonyl.

- δ 170.2 : Sulfonamide sulfur-linked carbon.

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

- 3268 (br) : N-H stretching (amide and hydrazine).

- 1685 : C=O (amide I band).

- 1590 : C=N (hydrazone).

- 1345, 1162 : S=O asymmetric and symmetric stretching.

Mass Spectrometry

- ESI-MS (m/z) : [M+H]⁺ observed at 384.14 (calculated 383.44), with fragmentation ions at m/z 212.08 (sulfonamide-phenyl fragment) and m/z 151.03 (methoxyphenyl-ethylidene).

Table 2 summarizes spectroscopic benchmarks:

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 10.85 (s) | Hydrazine N-H |

| ¹³C NMR | δ 170.2 | Sulfonamide-linked carbon |

| IR | 1345 cm⁻¹ | S=O asymmetric stretch |

| MS | m/z 384.14 [M+H]⁺ | Molecular ion |

Properties

CAS No. |

5448-98-6 |

|---|---|

Molecular Formula |

C17H19N3O4S |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-[4-[[(Z)-1-(4-methoxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C17H19N3O4S/c1-12(14-4-8-16(24-3)9-5-14)19-20-25(22,23)17-10-6-15(7-11-17)18-13(2)21/h4-11,20H,1-3H3,(H,18,21)/b19-12- |

InChI Key |

YASPKPYQUUOCES-UNOMPAQXSA-N |

Isomeric SMILES |

C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/C2=CC=C(C=C2)OC |

Canonical SMILES |

CC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. Finally, the resulting compound is acetylated to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the hydrazone or sulfonyl groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound has shown potential in modulating biological pathways, making it useful in biochemical studies.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide exerts its effects involves multiple molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors involved in oxidative stress and inflammation. The compound has been shown to downregulate the expression of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-6, while upregulating anti-inflammatory cytokines like interleukin-10 .

Comparison with Similar Compounds

Research Findings and Gaps

- Target Compound: Limited data on synthesis and biological evaluation.

- Comparative Insights : The piperidinyl () and imidazolyl () derivatives highlight the role of heterocycles in modulating receptor affinity, a feature absent in the target compound .

Biological Activity

N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide, a compound with the CAS number 5448-98-6, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C17H19N3O4S

- Molecular Weight : 361.4 g/mol

- IUPAC Name : N-[4-[[(Z)-1-(4-methoxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide

- InChI Key : YASPKPYQUUOCES-UNOMPAQXSA-N

Synthesis and Structural Analysis

The synthesis of N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves several steps:

- Condensation Reaction : 4-methoxybenzaldehyde is condensed with hydrazine hydrate to form a hydrazone intermediate.

- Sulfonyl Group Introduction : The hydrazone is then reacted with sulfonyl chloride.

- Acetylation : Finally, acetylation yields the target compound.

This synthetic pathway highlights the compound's complexity and potential for modification to enhance biological activity.

Antimicrobial Properties

Research indicates that N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing:

- Minimum Inhibitory Concentrations (MIC) :

Anti-inflammatory Effects

The compound has demonstrated potential in modulating inflammatory pathways:

- Mechanism of Action : It appears to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory cytokines like IL-10. This suggests a dual role in managing oxidative stress and inflammation, particularly relevant in conditions like methotrexate-induced intestinal mucositis.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity :

-

Anti-inflammatory Research :

- In vitro studies showed that treatment with the compound reduced levels of inflammatory markers in cell cultures exposed to inflammatory stimuli.

- Cytotoxicity Studies :

Potential Applications

Given its diverse biological activities, N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide holds promise in several areas:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.

- Therapeutic Use : Potential application in treating inflammatory diseases due to its anti-inflammatory properties.

- Research Tool : Useful in biochemical studies aimed at understanding oxidative stress mechanisms.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.